molecular formula C9H7BF3N B7907818 Quinolinium-8-trifluoroborate

Quinolinium-8-trifluoroborate

Cat. No.: B7907818
M. Wt: 196.97 g/mol
InChI Key: BHQIBSADFMUWBU-UHFFFAOYSA-O
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Description

Quinolinium-8-trifluoroborate (Product Code: BM960) is a heterocyclic organoboron compound with the molecular formula C₉H₇BF₃N and a molecular weight of 196.964 g/mol . It features a quinoline core—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with a trifluoroborate (-BF₃⁻) group substituted at the 8-position. This compound is classified as a bench-stable trifluoroborate salt, making it a valuable reagent in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. Its stability, solubility in polar aprotic solvents, and compatibility with diverse substrates render it advantageous for synthesizing complex aromatic systems in pharmaceuticals and materials science. Notably, its CAS number is currently unavailable, and it is marketed with a purity exceeding 97% .

Properties

IUPAC Name

trifluoro(quinolin-1-ium-8-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H/q-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQIBSADFMUWBU-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C2C(=CC=C1)C=CC=[NH+]2)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Substrate Preparation : 8-Bromoquinoline serves as the starting material. The bromine atom acts as a directing group, facilitating lithiation at the adjacent position.

  • Lithiation : Treatment with n-butyllithium (n-BuLi) at −110°C in anhydrous tetrahydrofuran (THF) generates the 8-lithioquinoline intermediate. Low temperatures prevent side reactions and ensure kinetic control.

  • Borylation : The lithiated species reacts with trimethylsilyl trifluoroborate (Me₃SiBF₃) or potassium trifluoroborate (KBF₃) to yield the trifluoroborate salt. Quenching with aqueous potassium fluoride (KF) enhances product stability.

Key Conditions :

  • Temperature: −78°C to −110°C (prevents decomposition of intermediates)

  • Solvent: THF or 1,4-dioxane (ensures solubility of organolithium species)

  • Additives: KF (3.0 equiv) for stabilization of the trifluoroborate product

Yield : 65–78% after purification via recrystallization from acetone/DMF mixtures.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers an alternative route, particularly for substrates sensitive to strong bases. This method is adapted from protocols used for analogous quinoline derivatives.

Reaction Steps

  • Halogenation : 8-Trifluoromethylquinoline undergoes bromination with N-bromosuccinimide (NBS) in acetic acid at 110°C for 12 hours to form 3-bromo-8-trifluoromethylquinoline.

  • Borylation : A Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) with palladium acetate (Pd(OAc)₂) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as ligands. Cesium carbonate (Cs₂CO₃) acts as a base in 1,4-dioxane at 90°C.

Optimized Parameters :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Solvent: 1,4-dioxane

  • Time: 4 hours

Yield : 57–63% (lower than lithiation due to competing side reactions).

Petasis Borono-Mannich Reaction

The Petasis reaction enables a three-component coupling between amines, carbonyl compounds, and boronates. While traditionally used for arylboronic acids, recent adaptations incorporate trifluoroborate salts.

Procedure

  • Components :

    • Amine: Aniline derivatives

    • Carbonyl: Ethyl glyoxylate

    • Boron: Preformed this compound

  • Conditions : LiBr (additive) in dichloromethane (DCM) at room temperature for 24 hours.

Mechanistic Insight : LiBr activates the trifluoroborate by weakening B–F bonds, facilitating transmetallation with the imine intermediate.

Yield : 40–55% (moderate due to equilibrium limitations).

Comparative Analysis of Methods

Parameter Lithiation-Borylation Palladium-Catalyzed Petasis Reaction
Yield (%) 65–7857–6340–55
Reaction Time 2–4 hours12–16 hours24 hours
Regioselectivity High (≥95%)Moderate (80–85%)Low (60–70%)
Scale-Up Potential ExcellentGoodLimited
Cost High (cryogenic conditions)ModerateLow

Critical Observations :

  • Lithiation-borylation provides the highest yields and selectivity but requires stringent temperature control.

  • Palladium-catalyzed methods are scalable but suffer from catalyst costs and byproduct formation.

  • The Petasis reaction offers simplicity but lower efficiency, making it suitable for exploratory syntheses.

Challenges and Mitigation Strategies

Moisture Sensitivity

Trifluoroborate salts are hygroscopic, necessitating anhydrous conditions during synthesis and storage. Storage over molecular sieves under argon increases shelf life.

Purification Difficulties

Column chromatography often leads to decomposition. Recrystallization from acetone/DMF (1:3 v/v) effectively removes inorganic salts while preserving product integrity.

Competing Side Reactions

In palladium-catalyzed routes, over-reduction of intermediates can occur. Adding stoichiometric Cs₂CO₃ suppresses this by maintaining basic conditions .

Chemical Reactions Analysis

Quinolinium-8-trifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, as well as various acids and bases to facilitate different types of transformations . The major products formed from these reactions depend on the specific conditions and reagents used but often include a variety of quinolinium derivatives .

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Hydroboration and Functionalization
Quinolinium-8-trifluoroborate has been utilized as a key reagent in hydroboration reactions. In particular, it facilitates the formation of β-hydroxy-tetrahydroquinolines (THQs) through a one-step hydroboration-oxidation process. This method is advantageous for synthesizing functionalized THQs, which are important intermediates in organic synthesis and drug development .

1.2. Minisci Reaction
The compound has also been employed in the Minisci reaction, which allows for the C–H functionalization of quinolines. This reaction has been optimized for parallel synthesis conditions, demonstrating that this compound can enhance yields when combined with various cycloalkyl trifluoroborates . The ability to modify quinoline structures efficiently opens pathways for developing new compounds with potential biological activity.

1.3. Synthesis of Fused Tetracyclic Structures
Research indicates that quinolinium derivatives, including this compound, can serve as precursors for synthesizing fused tetracyclic quinolines. These compounds exhibit a range of biological activities, making them significant in pharmaceutical research . The methodologies developed for their synthesis often involve multi-step reactions that leverage the reactivity of quinolinium salts.

Medicinal Chemistry Applications

2.1. Antitumor Activity
Quinolinium-based compounds have been investigated for their antitumor properties. For instance, derivatives synthesized from this compound have shown promising results against various human tumor cell lines, indicating their potential as lead candidates in the development of new anticancer agents . The structural modifications facilitated by quinolinium derivatives allow for targeted therapeutic strategies.

2.2. Antiparasitic and Antimicrobial Properties
Studies have demonstrated that certain quinolinium compounds exhibit significant antiparasitic and antimicrobial activities. These properties are attributed to their ability to interact with biological targets within pathogens, disrupting essential functions . The incorporation of trifluoroborate moieties enhances the stability and bioavailability of these compounds, making them viable candidates for further development.

Case Studies and Research Findings

StudyApplicationFindings
Synthesis of Tetracyclic QuinolineDeveloped methods for synthesizing bioactive fused tetracyclic systems; highlighted pharmacological activities such as anti-inflammatory effects.
Hydroboration ReactionsEstablished a rapid protocol for synthesizing β-hydroxy THQs using chloroboranes; demonstrated high regioselectivity and yield improvements over traditional methods.
Minisci Reaction OptimizationShowed improved yields in radical C–H functionalization using this compound; identified optimal conditions for various substrates.
Antitumor Activity AssessmentEvaluated cytotoxic effects against human tumor cell lines; identified structure-activity relationships that inform future drug design efforts.

Mechanism of Action

The mechanism of action of quinolinium-8-trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo hydrolysis to form reactive boronic acids, which then participate in further transformations . The molecular targets and pathways involved depend on the specific application, such as inhibiting bacterial enzymes in antimicrobial research .

Comparison with Similar Compounds

Structural Comparison

The structural and functional distinctions between Quinolinium-8-trifluoroborate and related compounds are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Core Heterocycle Key Substituents
This compound C₉H₇BF₃N 196.964 N/A Quinoline Trifluoroborate at position 8
Pyrimidin-6-yl trifluoroborate C₄H₃BF₃N₂ 137.89 (estimated) Not provided Pyrimidine Trifluoroborate at position 6
2-Bromo-8-iodo-4-(trifluoromethyl)quinoline C₁₀H₅BrF₃IN 403.06 590372-08-0 Quinoline Bromo (position 2), iodo (position 8), trifluoromethyl (position 4)
Tropylium tetrafluoroborate C₇H₇BF₄ 173.94 27081-10-3 Tropylium ion Tetrafluoroborate counterion

Key Structural Insights :

  • Quinoline vs.
  • Substituent Effects: The halogenated quinoline derivative () contains bromo and iodo groups, which are superior leaving groups for nucleophilic substitution but require careful handling due to reactivity and toxicity .
Research Findings and Performance Data

Cross-Coupling Efficiency: this compound achieves coupling yields >85% with electron-deficient aryl bromides, outperforming pyrimidinyl analogs in reactions requiring steric tolerance . Pyrimidinyl trifluoroborates exhibit superior reactivity with electron-rich substrates due to their smaller heterocyclic core, enabling faster transmetallation .

Thermal and Chemical Stability: this compound remains stable at room temperature for >6 months, whereas halogenated quinolines (e.g., ) degrade upon exposure to moisture or light .

Case Studies: Pharmaceutical Synthesis: this compound was used to synthesize a quinoline-based kinase inhibitor, achieving a 92% yield in the final coupling step . Heterocycle Diversification: Pyrimidinyl trifluoroborates facilitated the synthesis of 5-arylpyrimidines with >95% chemoselectivity in a Sanofi Aventis-led study .

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

  • Methodological Answer :
  • Feasibility : Pilot studies to assess resource requirements (e.g., cost of isotopically labeled precursors).
  • Novelty : Prioritize understudied applications (e.g., photoredox catalysis).
  • Ethics : Adhere to institutional biosafety protocols for in vivo testing.
  • Relevance : Align with UN Sustainable Development Goals (e.g., green chemistry) .

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